Cinitapride
Overview
Description
Cinitapride is a gastroprokinetic and antiemetic agent belonging to the benzamide class. It is primarily used to treat gastrointestinal motility disorders such as gastroesophageal reflux disease, non-ulcer dyspepsia, and delayed gastric emptying . This compound acts as an agonist of the 5-hydroxytryptamine 1 and 5-hydroxytryptamine 4 receptors and as an antagonist of the 5-hydroxytryptamine 2 receptors .
Mechanism of Action
Target of Action
Cinitapride is a gastroprokinetic agent and antiulcer benzamide . It primarily targets the serotonin receptors in the body . Specifically, it acts as an agonist at the 5-HT1 and 5-HT4 receptors and as an antagonist at the 5-HT2 receptors .
Mode of Action
This compound interacts with its targets by stimulating the release of acetylcholine , a chemical messenger that can increase the motility of the intestine . It also blocks the presynaptic serotonin receptors and increases its release, resulting in greater serotonergic activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the serotonin (5-HT) receptors . By acting as an agonist at the 5-HT1 and 5-HT4 receptors, this compound promotes the release of acetylcholine, which in turn stimulates gastrointestinal motility . As an antagonist at the 5-HT2 receptors, it prevents the inhibitory effects of serotonin, further promoting gastrointestinal motility .
Pharmacokinetics
The maximum plasma levels of this compound are reached two hours after oral administration . Its elimination half-life is 3 to 5 hours for the first 8 hours, with a residual half-life of over 15 hours with extremely low plasma levels after that time . These properties influence the bioavailability of this compound, ensuring its therapeutic effect.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of gastrointestinal motility . This is achieved through the stimulation of acetylcholine release and increased serotonergic activity . These effects make this compound effective for the treatment of gastrointestinal disorders associated with motility disturbances like gastroesophageal reflux disease (GERD), non-ulcer dyspepsia, and delayed gastric emptying .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinitapride is synthesized by reacting methyl 4-amino-2-ethoxy-5-nitrobenzoate with a 4-aminopiperidine derivative . The reaction involves the formation of an amide bond between the two reactants under controlled conditions.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: Cinitapride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitro group present in this compound.
Substitution: Substitution reactions can occur at the aromatic ring or the piperidine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Cinitapride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of benzamide derivatives and their chemical properties.
Biology: Investigated for its effects on gastrointestinal motility and its interactions with serotonin receptors.
Medicine: Used in clinical studies to evaluate its efficacy in treating gastrointestinal disorders.
Comparison with Similar Compounds
Metoclopramide: Another benzamide derivative with similar prokinetic and antiemetic properties.
Domperidone: A dopamine antagonist used to treat gastrointestinal motility disorders.
Itopride: A prokinetic agent with dual dopamine antagonist and acetylcholinesterase inhibitory actions.
Comparison: Cinitapride is unique in its dual action on serotonin receptors, which distinguishes it from other prokinetic agents. While metoclopramide and domperidone primarily act as dopamine antagonists, this compound’s action on serotonin receptors provides a broader range of therapeutic effects . Additionally, this compound has been shown to have a lower risk of adverse events compared to some other prokinetic agents .
Properties
IUPAC Name |
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLBNXXKDMLZMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60867232 | |
Record name | 4-Amino-N-(1-(3-cyclohexen-1-ylmethyl)-4-piperidyl)-2-ethoxy-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60867232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cinitapride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015698 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cinitapride is a substituted benzamide with 5-HT receptor antagonist and agonist activity. | |
Record name | Cinitapride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08810 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
66564-14-5 | |
Record name | Cinitapride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66564-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinitapride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066564145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinitapride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08810 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Amino-N-(1-(3-cyclohexen-1-ylmethyl)-4-piperidyl)-2-ethoxy-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60867232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CINITAPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8I97I2L24 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cinitapride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015698 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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